molecular formula C7H12O5 B1210298 2-Hydroxy-3-isopropylsuccinic acid CAS No. 16048-89-8

2-Hydroxy-3-isopropylsuccinic acid

Cat. No. B1210298
CAS RN: 16048-89-8
M. Wt: 176.17 g/mol
InChI Key: RNQHMTFBUSSBJQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid . It is functionally related to succinic acid and is a conjugate acid of a 3-isopropylmalate . The molecular formula is C7H12O5 .


Molecular Structure Analysis

The molecular weight of 2-Hydroxy-3-isopropylsuccinic acid is 176.17 g/mol . The IUPAC name is 2-hydroxy-3-propan-2-ylbutanedioic acid . The InChI is 1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-3-isopropylsuccinic acid include a molecular weight of 176.17 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass is 176.06847348 g/mol .

Scientific Research Applications

Biosynthetic Pathways for Chemical Production

  • Biosynthesis of 3-Hydroxypropionic Acid : Research on biosynthetic pathways for producing 3-hydroxypropionic acid, a closely related compound, from biobased platform chemicals offers insight into novel polymer materials and derivatives synthesis. These pathways demonstrate how microbes can be engineered for such production (Jiang, Meng, & Xian, 2009).

Chemical Synthesis and Mass Spectrometry

  • Synthesis and Fragmentation Analysis : The regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid derivatives, including studies on their mass spectrometric behavior under electron impact ionization, provides a fundamental understanding of their chemical properties (Xu, Wang, Zhang, & Huang, 2000).

Microbial Production and Process Engineering

  • Microbial Production Strategies : Various strategies for microbial production of 3-hydroxypropionic acid have been explored, focusing on process engineering issues. This research has implications for the sustainable production of related hydroxy acids, including 2-hydroxy-3-isopropylsuccinic acid (de Fouchécour et al., 2018).

Applications in Biotechnology and Synthetic Biology

  • Biotechnological and Synthetic Biology Applications : The use of 3-hydroxypropionic acid in biotechnology and synthetic biology, as a precursor for value-added compounds, aligns with the potential applications of 2-hydroxy-3-isopropylsuccinic acid in similar fields (Kumar, Ashok, & Park, 2013).

Yeast as a Production Host

  • Yeast-based Production : The feasibility of using yeast, such as Saccharomyces cerevisiae, for the production of hydroxy acids is of interest due to yeast's strong acid tolerance, which can simplify fermentation processes. This indicates potential for yeast-based production of 2-hydroxy-3-isopropylsuccinic acid (Ji et al., 2018).

Chemical Analysis and Separation Techniques

  • Enantiomeric Resolution in Electrophoresis : Capillary zone electrophoresis has been used for the enantiomeric resolution of various hydroxy acids, a technique that could be applied to the analysis of 2-hydroxy-3-isopropylsuccinic acid (Nardi et al., 1993).

properties

IUPAC Name

2-hydroxy-3-propan-2-ylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQHMTFBUSSBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274257
Record name 3-Isopropylmalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-isopropylsuccinic acid

CAS RN

16048-89-8
Record name 3-Isopropylmalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isopropylmalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RE Moore, JL Chen, BS Moore… - Journal of the …, 1991 - ACS Publications
… is then converted to 2-hydroxy-3-methylsuccinic acid in a manner analogous to the conversion of (25)-2-hydroxy-2-isopropylsuccinic acid to (2/?,35)-2-hydroxy-3-isopropylsuccinic acid …
Number of citations: 123 pubs.acs.org
FE Cole, MG Kalyanpur, CM Stevens - Biochemistry, 1973 - ACS Publications
Frank E. Cole, MG Kalyanpur, and CM Stevens* abstract: The absolute configuration of a-isopropylmalate, an intermediate in the biosynthesis of leucine, was established by X-ray …
Number of citations: 34 pubs.acs.org
T Fujiwara, A Nagai, M Takagi, K Shin-ya - The Journal of Antibiotics, 2010 - nature.com
… This structure was also supported by alkaline hydrolysis (2 N NaOH, 40 C, 1 h), which yielded an N-acetyl cystein and 2-hydroxy-3-isopropylsuccinic acid residues. …
Number of citations: 1 www.nature.com
H Zhang, L Han, B Jiang, C Long - World Journal of Microbiology and …, 2021 - Springer
… , 2-hydroxyvaleric acid, sulfuric acid, glucoheptanoic acid, 2-hydroxy-3-isopropyl succinic acid and newly adding sulfuric acid, glucoheptonic acid, 2-hydroxy-3-isopropylsuccinic acid, 3-…
Number of citations: 25 link.springer.com
BB Ismail, Y Pu, M Guo, X Ma, D Liu - Food Chemistry, 2019 - Elsevier
… Peak 5 (RT 7.011 with m/z 175) was tentatively identified as 2-hydroxy-3-isopropylsuccinic acid. Its fragment ions at m/z 115, 85 were consistent with the fragmentation patterns reported …
Number of citations: 111 www.sciencedirect.com
X Ma, Z Yang, T Xu, M Qian, X Jiang, X Zhan… - Science of The Total …, 2021 - Elsevier
… , threonine, and cholecalciferol, and the of g_Lactobacillus and c_Bacilli had positive correlations with the levels of dihydroxyacetone, 2-hydroxy-3-isopropylsuccinic acid, shikimic acid, …
Number of citations: 21 www.sciencedirect.com
R Simões, I Miranda, H Pereira - Forests, 2023 - mdpi.com
Cork oak (Quercus suber L.) has high economic value given by its sustainable production of cork, and ecological importance in the Mediterranean region. The species is well adapted to …
Number of citations: 1 www.mdpi.com
MA Mohammed, HN Attia, SE El-Gengaihi… - … of Pharmaceutical and …, 2021 - Elsevier
Baobab fruit pulp Adansonia digitata (AD) has received attention due to its numerous nutritional and medicinal values. In the current study, tentative identification was performed due to …
Number of citations: 10 www.sciencedirect.com

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